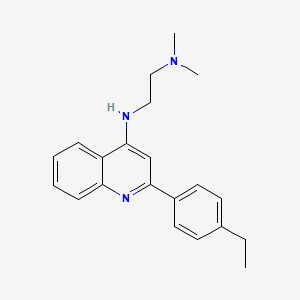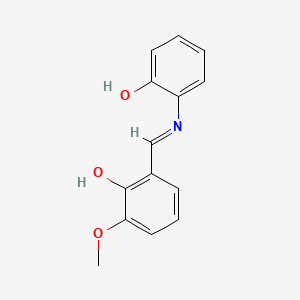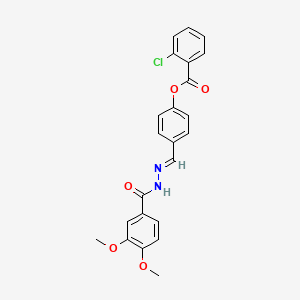
1-Methyl-1-nitropropyl P-tolyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-nitropropyl P-tolyl sulfone is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is part of the sulfone family, which is characterized by the presence of a sulfonyl functional group attached to two carbon atoms. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-nitropropyl P-tolyl sulfone typically involves the reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water, followed by the addition of dimethyl sulfate . The reaction is carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Methyl-1-nitropropyl P-tolyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids such as anhydrous aluminum chloride, titanium tetrachloride, and iron(III) chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylation reactions can produce aryl sulfones, which are important intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-nitropropyl P-tolyl sulfone is used in scientific research for its reactivity and versatility in chemical synthesis. It is employed in the synthesis of pharmaceutical compounds, as well as in the development of new materials and catalysts . In biology and medicine, it may be used as a reagent in the study of enzyme mechanisms and metabolic pathways. In industry, it is used in the production of dyes, pesticides, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-Methyl-1-nitropropyl P-tolyl sulfone involves its ability to act as an electrophile in chemical reactions. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-nitropropyl P-tolyl sulfone can be compared with other sulfone compounds such as methyl p-tolyl sulfone and phenyl p-tolyl sulfone . These compounds share similar chemical properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its nitro and methyl substituents, which influence its reactivity and applications in chemical synthesis .
Eigenschaften
CAS-Nummer |
41774-09-8 |
|---|---|
Molekularformel |
C11H15NO4S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
1-methyl-4-(2-nitrobutan-2-ylsulfonyl)benzene |
InChI |
InChI=1S/C11H15NO4S/c1-4-11(3,12(13)14)17(15,16)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
UGFUTGQMSZWXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



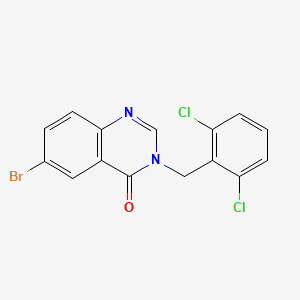
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)

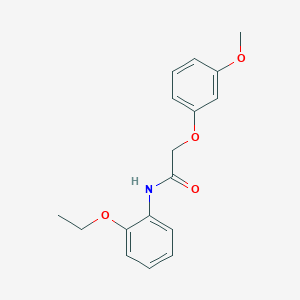
![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)



